molecular formula C26H28N4O3 B303635 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303635
Poids moléculaire: 444.5 g/mol
Clé InChI: HUUDARBXWKFUFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes. DMQX has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, chronic pain, and addiction.

Mécanisme D'action

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor that is distinct from the glutamate binding site. By blocking the influx of calcium ions into the postsynaptic neuron, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits NMDA receptor-mediated synaptic transmission and plasticity, which can have profound effects on neuronal excitability and network activity.
Biochemical and Physiological Effects:
2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. It can inhibit the induction of long-term potentiation (LTP), a cellular process that underlies learning and memory, in the hippocampus. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also block the development of kindling, a model of epilepsy, and reduce hypersensitivity in models of chronic pain. In addition, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to attenuate the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, there are also some limitations associated with its use. For example, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, its high potency can make it difficult to achieve a suitable dose-response curve, which can limit its utility in some experimental paradigms.

Orientations Futures

There are several future directions for research on 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and related compounds. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits or splice variants of the receptor. Another potential application is the use of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a tool to investigate the role of NMDA receptors in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is growing interest in the use of NMDA receptor antagonists as a therapeutic approach for the treatment of psychiatric disorders, such as depression and schizophrenia.

Méthodes De Synthèse

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form the corresponding quinoxaline derivative. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in high yield and purity.

Applications De Recherche Scientifique

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been used to study the mechanisms underlying epileptogenesis and chronic pain, as well as the neurobiological basis of drug addiction.

Propriétés

Nom du produit

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C26H28N4O3

Poids moléculaire

444.5 g/mol

Nom IUPAC

2-amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O3/c1-29(2)30-20-12-18(16-8-6-5-7-9-16)13-21(31)25(20)24(19(15-27)26(30)28)17-10-11-22(32-3)23(14-17)33-4/h5-11,14,18,24H,12-13,28H2,1-4H3

Clé InChI

HUUDARBXWKFUFH-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

SMILES canonique

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.